Disodium epoxysuccinate
Overview
Description
Disodium epoxysuccinate is a chemical compound with the molecular formula C4H2Na2O5. It is a disodium salt of epoxysuccinic acid, which contains an oxirane ring and two carboxylate groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Disodium epoxysuccinate primarily targets cis-epoxysuccinate hydrolases (CESHs) . These enzymes belong to the family of epoxide hydrolases and are found in various microorganisms . They play a crucial role in catalyzing the hydrolysis of cis-epoxysuccinic acid to form tartaric acid .
Mode of Action
This compound interacts with its target, the cis-epoxysuccinate hydrolase, through a two-step catalytic mechanism . This mechanism involves an Asp-His-Asp catalytic triad . Ten residues, namely H34, D104, R105, R108, D128, Y147, H149, W150, Y211, and H272, have been identified as critical for its catalysis .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion of cis-epoxysuccinic acid to tartaric acid . This conversion is catalyzed by cis-epoxysuccinate hydrolases, which determine the stereospecificity of tartaric acid .
Result of Action
The action of this compound results in the production of tartaric acid . Tartaric acid has three optically active isomers: L(+)-TA, D(-)-TA, and meso-TA . The specific isomer produced depends on the type of cis-epoxysuccinate hydrolase involved in the reaction .
Action Environment
The optimal conditions for the action of cis-epoxysuccinate hydrolase, the primary target of this compound, are 45°C and pH 9.0 . The enzyme’s activity is strongly inhibited by Zn 2+, Mn 2+, and SDS . These factors can significantly influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Disodium epoxysuccinate interacts with a variety of enzymes, proteins, and other biomolecules. A notable enzyme that interacts with this compound is cis-epoxysuccinate hydrolase (ESH), which catalyzes the asymmetric hydrolysis of cis-epoxysuccinic acid or its salts to the corresponding tartaric acid or tartrate . The interaction between this compound and ESH is crucial for the production of l (+)-tartaric acid .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in biochemical reactions. It influences cell function by participating in these reactions and interacting with various enzymes and proteins . Detailed information about its impact on cell signaling pathways, gene expression, and cellular metabolism is currently limited.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with ESH. This enzyme hydrolyzes this compound to produce l (+)-tartaric acid . The process involves binding interactions with the enzyme, leading to changes in gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used in the production of biodegradable non-phosphor detergent builders
Metabolic Pathways
This compound is involved in the metabolic pathway that leads to the production of l (+)-tartaric acid . This pathway involves the enzyme ESH, which catalyzes the hydrolysis of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium epoxysuccinate can be synthesized through the epoxidation of maleic acid or fumaric acid using hydrogen peroxide in the presence of a tungstate or molybdate catalyst . The reaction is carried out in an aqueous solution, and the resulting product is purified using a strongly basic anion exchange resin .
Industrial Production Methods
In industrial settings, this compound is produced by reacting maleic acid with hydrogen peroxide under controlled conditions. The reaction mixture is then treated with an anion exchange resin to remove impurities and obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Disodium epoxysuccinate undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by cis-epoxysuccinate hydrolases, resulting in the formation of tartaric acid.
Ring-Opening Reactions: The oxirane ring can be opened under acidic or basic conditions, leading to the formation of diols.
Common Reagents and Conditions
Hydrolysis: Typically performed using cis-epoxysuccinate hydrolases at optimal pH and temperature conditions.
Ring-Opening Reactions: Can be carried out using acids or bases as catalysts.
Major Products Formed
Scientific Research Applications
Disodium epoxysuccinate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Disodium epoxysuccinate can be compared with other similar compounds, such as:
Disodium maleate: Another disodium salt of a dicarboxylic acid, but lacks the oxirane ring.
Disodium fumarate: Similar to disodium maleate, but with a different geometric configuration.
Disodium tartrate: The final product of this compound hydrolysis, containing two hydroxyl groups instead of an oxirane ring.
This compound is unique due to its oxirane ring, which imparts distinct chemical reactivity and applications in various fields.
Biological Activity
Disodium epoxysuccinate, also known as disodium oxirane-2,3-dicarboxylate, is a compound that has garnered attention due to its diverse biological activities and applications, particularly in enzymatic interactions and its potential therapeutic uses. This article delves into its mechanisms of action, biochemical properties, and relevant case studies, providing a comprehensive overview of its biological activity.
Target Enzymes:
this compound primarily interacts with cis-epoxysuccinate hydrolases (CESHs) . The interaction follows a two-step catalytic mechanism where the compound is hydrolyzed to produce l(+)-tartaric acid . This enzymatic reaction is significant for both biochemical research and potential therapeutic applications, particularly in synthesizing enantiomerically pure tartaric acids which are valuable in various industries.
Biochemical Pathways:
The hydrolysis of this compound by CESH leads to the conversion of cis-epoxysuccinic acid into tartaric acid. This reaction is catalyzed under optimal conditions of 45°C and pH 9.0, highlighting the specificity and efficiency of the enzyme involved .
This compound exhibits several notable biochemical properties:
- Enzymatic Hydrolysis: The compound can be hydrolyzed by specific enzymes such as epoxide hydrolases, resulting in the formation of beneficial derivatives like disodium L-(+)-tartrate. This conversion has implications for both biochemical research and potential therapeutic applications .
- Biodegradability: Its structure contributes to its biodegradability, making it an attractive alternative in various applications, including detergent formulations where it serves as a non-phosphoric builder .
- Industrial Applications: Research indicates that disodium polyepoxysuccinate can inhibit scale formation under specific conditions used during synthesis, suggesting its utility in water treatment and other industrial processes .
Case Studies and Research Findings
-
Enantiomeric Tartaric Acid Production:
A study demonstrated that bacteria such as Achromobacter and novel species of Alcaligenes can effectively hydrolyze cis-epoxysuccinate to produce d(−)-tartaric acid. This biocatalytic process showcases the compound's potential in producing enantiomerically pure substances for pharmaceutical applications . -
Solid-Phase Synthesis:
Solid-phase methods have been developed for synthesizing epoxysuccinate-based inhibitors displaying diverse nonpeptidic groups. These inhibitors have shown significant potency against cathepsins, which are implicated in cancer progression. The low toxicity associated with these compounds further enhances their therapeutic potential . -
Hydrogenolysis Studies:
Investigations into the hydrogenolysis of disodium trans-epoxysuccinate revealed its conversion to malate using supported Pd catalysts. This reaction pathway could be crucial for developing biodegradable alternatives in various chemical processes .
Summary Table of Biological Activities
Properties
IUPAC Name |
disodium;oxirane-2,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5.2Na/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOBCDRJMPBXQP-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Na2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3272-11-5 (Parent) | |
Record name | 2,3-Oxiranedicarboxylic acid, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040618186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9068241 | |
Record name | Disodium epoxysuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40618-18-6, 109578-44-1 | |
Record name | 2,3-Oxiranedicarboxylic acid, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040618186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Oxiranedicarboxylic acid, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium epoxysuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium epoxysuccinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.987 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-OXIRANEDICARBOXYLIC ACID, DISODIUM SALT, HOMOPOLYMER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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